N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Description
The compound N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide (hereafter referred to as Compound A) is a thiazolidinone-indole hybrid with a complex heterocyclic framework. Its structure features a 4-chlorophenylacetamide group linked to a Z-configured thiazolidin-5-ylidene moiety fused with a 2-oxoindole system.
Properties
CAS No. |
618075-35-7 |
|---|---|
Molecular Formula |
C24H22ClN3O4S2 |
Molecular Weight |
516.0 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O4S2/c1-2-32-13-5-12-27-23(31)21(34-24(27)33)20-17-6-3-4-7-18(17)28(22(20)30)14-19(29)26-16-10-8-15(25)9-11-16/h3-4,6-11H,2,5,12-14H2,1H3,(H,26,29)/b21-20- |
InChI Key |
IGFPBEIVNFLOGB-MRCUWXFGSA-N |
Isomeric SMILES |
CCOCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCOCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolidinone ring, followed by the introduction of the indole moiety and the chlorophenyl group. Common reagents used in these reactions include thiosemicarbazide, ethyl bromoacetate, and various catalysts under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Potential development of new therapeutic agents based on its biological activities.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is likely related to its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulation of signaling pathways, or inhibition of specific biological processes. Detailed studies are required to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Compound A shares a core scaffold with several derivatives (Table 1), differing primarily in substituents on the phenyl ring, thiazolidinone, and indole moieties. Key comparisons include:
Table 1: Structural Comparison of Compound A and Analogs
*Estimated based on analogs; exact data unavailable in evidence.
- Thiazolidinone Substituents: The 3-ethoxypropyl group in Compound A differs from the 1,1-dioxidotetrahydro-3-thienyl (Compound B) and 4-methylbenzyl groups (Compounds C, D). Ethoxypropyl likely increases lipophilicity, whereas sulfone-containing substituents (Compound B) could improve metabolic stability .
Computational and Crystallographic Insights
- Docking Studies : AutoDock4 () has been used to model receptor-ligand interactions for similar compounds. Compound A’s ethoxypropyl group may occupy hydrophobic pockets in target proteins, as observed in methylbenzyl analogs .
- Crystallography : SHELX programs () have refined crystal structures of related compounds. The Z-configuration of the thiazolidin-5-ylidene group in Compound A is critical for maintaining planarity, as seen in isatin-thiosemicarbazones () .
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can yield be optimized?
The synthesis involves multi-step reactions, typically starting with the construction of the indole-thiazolidinone core followed by functionalization. Key steps include:
- Cyclocondensation of intermediates (e.g., 3-ethoxypropyl-substituted thiazolidinone with indole derivatives).
- Use of catalysts like fly-ash:PTS for solvent-free microwave-assisted cyclization to improve efficiency and reduce by-products .
- Final coupling reactions (e.g., maleimide or carbothioamide intermediates) under controlled temperatures (60–80°C) to achieve yields >70% . Optimization tips: Monitor reaction time, use anhydrous solvents (e.g., ethanol or DMF), and employ HPLC to track intermediate purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm tautomeric equilibria (e.g., amine:imine ratios) and regiochemistry. Peaks at δ 13.30 (NH) and δ 10.10–11.20 (amine/imine protons) are diagnostic .
- FT-IR : Identify functional groups like C=O (1680–1720 cm⁻¹) and C=S (1200–1250 cm⁻¹) .
- Mass Spectrometry (LCMS) : Verify molecular weight and fragmentation patterns .
- Elemental Analysis : Validate purity (>95%) .
Q. How can solubility and stability be assessed for experimental use?
- Solubility : Test in polar (DMSO, ethanol) and non-polar solvents (dichloromethane) using UV-Vis spectroscopy or gravimetric analysis .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Anticancer : MTT assay against cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases .
Advanced Research Questions
Q. How can contradictions in tautomeric forms (amine vs. imine) observed in NMR be resolved?
- Variable-Temperature NMR : Track tautomeric shifts by analyzing peak splitting at 25–60°C .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict energetically favorable tautomers .
- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers .
Q. What computational methods predict biological targets and binding modes?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., EGFR, COX-2) .
- MD Simulations : Assess binding stability (100 ns simulations in GROMACS) .
- QSAR Models : Corrogate substituent effects (e.g., 4-chlorophenyl vs. methoxy groups) on bioactivity .
Q. How can reaction conditions be optimized to minimize by-products and improve yield?
- DoE (Design of Experiments) : Systematically vary temperature, solvent, and catalyst ratios .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 24 hrs) and enhance regioselectivity .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Q. What strategies address discrepancies in biological activity across cell lines?
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify differentially expressed targets .
- Metabolite Analysis : Use LC-MS/MS to assess intracellular compound degradation or activation .
- Resistance Studies : Generate resistant cell lines via CRISPR screening to pinpoint genetic modifiers .
Q. How are regiochemical challenges in functionalizing the thiazolidinone-indole core addressed?
- Protecting Groups : Temporarily block reactive sites (e.g., NH with Boc groups) during synthesis .
- Directed Ortho-Metalation : Introduce substituents at specific positions using organometallic catalysts .
- Cross-Coupling Reactions : Suzuki-Miyaura for aryl-aryl bonds or click chemistry for triazole linkages .
Q. What analytical workflows validate compound identity in complex mixtures?
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded spectra .
- HRMS-IM (Ion Mobility) : Separate isobaric impurities and confirm molecular formulas .
- Synchrotron XRD : Resolve absolute configuration for chiral centers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
